N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound featuring a chromene-2-carboxamide core substituted with a 4-oxo group and a 4-chloro-2-(2-chlorobenzoyl)phenyl moiety. Its molecular formula is C₂₂H₁₂Cl₂NO₄, with a molecular weight of 437.25 g/mol.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2NO4/c24-13-9-10-18(16(11-13)22(28)14-5-1-3-7-17(14)25)26-23(29)21-12-19(27)15-6-2-4-8-20(15)30-21/h1-12H,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYXSFGRAGFRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-(2-chlorobenzoyl)aniline and 4-oxo-4H-chromene-2-carboxylic acid.
Coupling Reaction: These starting materials undergo a coupling reaction in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.
Chemical Reactions Analysis
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) to form methoxy derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
The exact mechanism of action is still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of chlorinated benzoylphenyl carboxamides. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and research findings.
Table 1: Structural Comparison
Table 2: Physicochemical Properties
Key Findings:
Structural Impact on Lipophilicity: The chromene-2-carboxamide core (e.g., C₂₂H₁₂Cl₂NO₄) exhibits moderate lipophilicity compared to pyran- or benzene-carboxamide analogs. The addition of sulfamoyl (log k = 2.8) or sulfonyl (log k = 4.1) groups increases hydrophobicity, influencing membrane permeability . The acetamide derivative (C₁₅H₁₀Cl₂NO₂) has lower lipophilicity (log k = 3.2) due to fewer aromatic substituents .
Crystal Packing and Hydrogen Bonding: Compounds like N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide form S(6) ring motifs via intramolecular N-H⋯O and C-H⋯O bonds, stabilizing the crystal lattice . Pyran- and chromene-based analogs show distinct packing due to their ring systems. For example, the pyran derivative crystallizes in a monoclinic system with O⋯H interactions dominating .
Safety data for N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide indicate hazard codes Xi/C (irritant/corrosive), likely due to chlorine content and reactive acetamide group .
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C15H11Cl2N3O3
- Molecular Weight : 348.17 g/mol
- IUPAC Name : this compound
This compound features a chromene core with various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Chromene Derivatives :
- A study evaluated the cytotoxic effects of several chromene derivatives against different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The presence of electron-withdrawing groups, such as chlorine, was found to enhance activity against cancer cells .
- Mechanistic Insights :
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Compounds with a similar structure have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Research Findings
- Inhibition Studies :
Antimicrobial Activity
The antimicrobial properties of chromene derivatives have been investigated, particularly against Gram-positive and Gram-negative bacteria.
Efficacy Data
- Antibacterial Assays :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound.
Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
